3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester
Overview
Description
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, also known as 3-Chloro-4-ethoxy-5-fluorophenylboronic acid 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-oxide, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been used in various applications, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters are widely used in organic synthesis, but their protodeboronation (removal of the boron moiety) is not well developed. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters, including our compound of interest, play a crucial role in SM coupling reactions. These reactions allow the construction of complex organic molecules by coupling aryl or vinyl boronic esters with aryl or vinyl halides. The mild reaction conditions and functional group tolerance make SM coupling a versatile tool in synthetic chemistry .
Preparation of Phenylboronic Catechol Esters
Our compound can be used in the preparation of phenylboronic catechol esters. These derivatives have applications in various fields, including medicinal chemistry and materials science. Phenylboronic catechol esters are valuable intermediates for the synthesis of diverse organic compounds .
Synthesis of Benzopyranone Derivatives
Benzopyranones are important heterocyclic compounds with various biological activities. Our compound can participate in the synthesis of benzopyranone derivatives, which may have applications as GABAA receptor modulators or in other pharmacological contexts .
Synthesis of Multisubstituted Olefins and Conjugate Dienes
Multisubstituted olefins and conjugate dienes are essential building blocks in organic synthesis. Our compound can be utilized in their preparation, enabling the construction of complex molecular architectures .
Fluorinated Aromatic Poly(ether-amide)s
Fluorinated aromatic poly(ether-amide)s are high-performance polymers with excellent thermal stability and chemical resistance. Our compound may find application in the synthesis of these polymers, contributing to materials science and engineering .
Mechanism of Action
Target of Action
The primary target of this compound is the formation of carbon-carbon bonds in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment .
properties
IUPAC Name |
2-(3-chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLJYTVXJOUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141624 | |
Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | |
CAS RN |
1668474-08-5 | |
Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668474-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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